

Application Notes: The Use of CHAPS in Immunoprecipitation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CHAPS	
Cat. No.:	B7881396	Get Quote

Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent highly effective for solubilizing membrane proteins and preserving protein-protein interactions.[1][2][3][4] Its unique properties make it an ideal choice for immunoprecipitation (IP) and especially for co-immunoprecipitation (Co-IP) studies, where maintaining the native conformation and assembly of protein complexes is critical.[1][5][6][7] CHAPS combines the features of sulfobetaine-type detergents and bile salts, allowing for gentle disruption of cell membranes while protecting the integrity of protein structures.[1]

Key Properties of CHAPS

CHAPS is favored in IP protocols for several reasons:

- Non-Denaturing Nature: It effectively solubilizes proteins from membranes without unfolding them, which is crucial for antibody recognition of native epitopes and for studying protein interactions.[2][3][8]
- Zwitterionic Charge: **CHAPS** carries both a positive and a negative charge, resulting in a net neutral charge over a broad pH range (2-12).[2][8] This prevents interference with ionexchange chromatography and isoelectric focusing.
- High Critical Micelle Concentration (CMC): CHAPS has a high CMC (6-10 mM), which
 means it can be easily removed from the sample by dialysis.[1][2][4]



- Small Micelle Size: It forms small micelles (molecular weight of ~6,150 Da), which are less likely to interfere with downstream applications compared to detergents that form large aggregates, like Triton X-100.[1][4]
- Low UV Absorbance: Its low absorbance in the ultraviolet spectrum is beneficial when protein concentration is monitored spectrophotometrically.[1]

Data Presentation

Table 1: Quantitative Properties of CHAPS Detergent

Property	• Value	Significance in Immunoprecipitation
Molecular Weight	614.9 g/mol	Used for calculating molar concentrations.
Detergent Class	Zwitterionic	Electrically neutral over a wide pH range, minimizing interference with protein charge.[2][8]
Aggregation Number	~10	The number of detergent molecules in a single micelle.
Micellar Molecular Weight	~6,150 Da	Small micelles are less likely to interfere with antibody-antigen binding.[1][4]
Critical Micelle Conc. (CMC)	6 - 10 mM	High CMC allows for easy removal of the detergent through dialysis.[1][2][4]
Typical IP Concentration	0.5% - 1.0% (w/v)	Effective for cell lysis while preserving protein interactions. [6][7][9][10]

Table 2: Comparison of CHAPS with Other Common IP Detergents



Detergent	Туре	Typical Conc.	Denaturing?	Key Characteristic s & Use Cases
CHAPS	Zwitterionic	0.5% - 1.0%	No	Ideal for Co-IP. Gently solubilizes membrane proteins and preserves protein complexes.[1][7]
Triton™ X-100	Non-ionic	0.5% - 1.0%	No	A mild, general- purpose detergent. Forms large micelles.[1] Good for solubilizing membrane proteins, but may disrupt weaker interactions.
NP-40	Non-ionic	0.5% - 1.0%	No	Similar to Triton X-100. A less harsh detergent suitable for many IP applications where protein interactions need to be maintained. [11]
RIPA Buffer	Mixed	1X	Yes	Highly stringent, contains ionic (SDS, deoxycholate) and non-ionic detergents.[7]

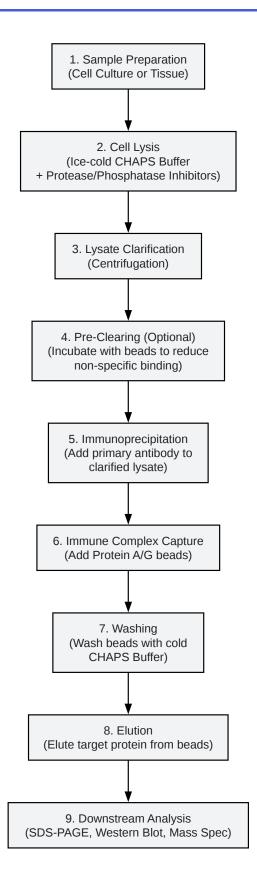


				Disrupts most protein-protein interactions; used when high background is a problem.
SDS	Anionic	0.1% - 1.0%	Yes	A strong, denaturing detergent. Used for disrupting all non-covalent interactions and is generally unsuitable for Co-IP unless the interaction is extremely stable or cross-linked.

Experimental Protocols & Workflows General Immunoprecipitation Workflow

The following diagram illustrates the standard workflow for an immunoprecipitation experiment using a **CHAPS**-based lysis buffer.





Click to download full resolution via product page

Caption: General workflow for immunoprecipitation using **CHAPS** buffer.



Protocol 1: Immunoprecipitation from Cultured Cells using CHAPS Buffer

This protocol is designed for cell monolayers grown in 10 cm dishes.

A. Reagent Preparation

- 1X CHAPS Lysis Buffer: 0.5% CHAPS, 50 mM HEPES (pH 7.4), 150 mM NaCl. Store at 4°C.
- Inhibitor Cocktails: Commercially available protease and phosphatase inhibitor cocktails.
- Wash Buffer: Same as 1X CHAPS Lysis Buffer.
- Elution Buffer: 2X SDS-PAGE Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5.
- Beads: 50% slurry of Protein A/G agarose or magnetic beads in PBS.

B. Cell Lysis

- Grow cells to 80-90% confluency.
- Place the culture dish on ice and wash the cells three times with 5 mL of ice-cold PBS to remove serum proteins.[1]
- Aspirate the final PBS wash completely.
- Immediately before use, add protease and phosphatase inhibitors to the required volume of 1X CHAPS Lysis Buffer.
- Add 300 μL of ice-cold CHAPS Lysis Buffer with inhibitors to the plate.[1][5]
- Scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
- Incubate the tube on ice for 10 minutes, tapping the tube firmly every 2 minutes to facilitate lysis. Do not vortex, as this can shear protein complexes.[6]



- Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the
 protein extract.

C. Immunoprecipitation

- Determine the protein concentration of the lysate (e.g., via Bradford or BCA assay).
- To 500-1,000 μg of protein extract, add the recommended amount of your primary antibody (typically 2-10 μg).
- Incubate on a rocker or rotator for 1-4 hours at 4°C.
- Add 60 μL of the 50% Protein A/G bead slurry to the lysate-antibody mixture.[1]
- Incubate on a rocker for 30-60 minutes at 4°C to capture the immune complexes.[1]
- Pellet the beads by centrifugation at 3,000 rpm for 3-5 minutes at 4°C.[1][6] Carefully remove
 and save the supernatant as the "unbound" fraction for analysis if desired.

D. Washing and Elution

- Add 300 μ L of ice-cold Wash Buffer (**CHAPS** buffer + inhibitors) to the beads.[6] Gently invert the tube three times to resuspend the beads.
- Centrifuge at 3,000 rpm for 3 minutes at 4°C and discard the supernatant.
- Repeat the wash step two more times for a total of three washes.[6]
- After the final wash, carefully remove all residual supernatant.
- To elute, add 50 μL of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes. Alternatively, use a low-pH elution buffer like 0.1 M Glycine-HCl and incubate for 5 minutes at room temperature, then neutralize the eluate with 1.5 M Tris, pH 8.8.
- Centrifuge the beads at 14,000 rpm for 1 minute and collect the supernatant containing the eluted proteins for downstream analysis.



Protocol 2: Immunoprecipitation from Tissue using CHAPS Buffer

This protocol is for the extraction of proteins from solid tissue samples.

- A. Reagent Preparation
- Same as Protocol 1.
- B. Tissue Homogenization
- Excise and weigh the tissue sample. Place approximately 90 mg of tissue into a pre-chilled
 1.5 mL microcentrifuge tube.[1][6]
- Immediately before use, add protease and phosphatase inhibitors to 500 μ L of ice-cold 1X CHAPS Lysis Buffer.
- Add the 500 μL of buffer to the tissue.[1][6]
- On ice, homogenize the tissue using a mini pestle-homogenizer with approximately 15 strokes.[1][6]
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[1][6]
- Carefully collect the supernatant, avoiding the top lipid layer, and transfer it to a new prechilled tube.
- Repeat the centrifugation step to ensure the lysate is fully clarified.[1][6] The resulting supernatant is the protein extract.
- C. Immunoprecipitation, Washing, and Elution
- Follow steps C and D from Protocol 1.

Signaling Pathway Visualization

Co-immunoprecipitation is often used to validate interactions within signaling pathways. The diagram below illustrates a hypothetical pathway where a ligand-activated receptor (Receptor

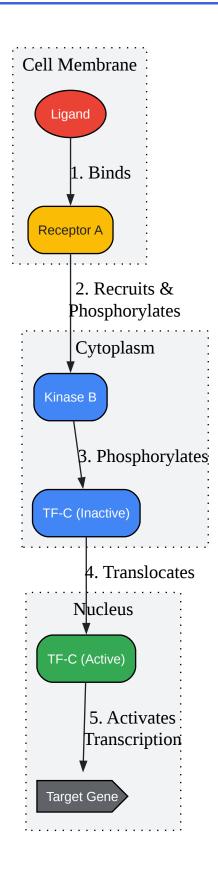






A) recruits and phosphorylates a kinase (Kinase B), which in turn phosphorylates a transcription factor (TF-C), leading to its activation. A Co-IP experiment using an antibody against Kinase B could pull down Receptor A (upon activation) and TF-C, confirming the complex formation.





Click to download full resolution via product page

Caption: A hypothetical signaling pathway suitable for Co-IP analysis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. agscientific.com [agscientific.com]
- 2. apexbt.com [apexbt.com]
- 3. CHAPS detergent Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mesgenbio.com [mesgenbio.com]
- 6. fivephoton.com [fivephoton.com]
- 7. researchgate.net [researchgate.net]
- 8. CHAPS | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins, nondenaturing |
 High Purity | Manufacturer BioCrick [biocrick.com]
- 9. CHAPS IMMUNOPRECIPITATION (IP) AND LYSIS BUFFER For Tissues and Cells | Part No. CIB-1 [fivephoton.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Tips for Immunoprecipitation | Rockland [rockland.com]
- To cite this document: BenchChem. [Application Notes: The Use of CHAPS in Immunoprecipitation Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7881396#chaps-application-in-immunoprecipitation-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com